molecular formula C17H16N2OS2 B6455848 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2549000-24-8

3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6455848
CAS No.: 2549000-24-8
M. Wt: 328.5 g/mol
InChI Key: ULNRKCHSJPETHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic small molecule recognized for its potential as a kinase inhibitor scaffold. The thieno[3,2-d]pyrimidin-4-one core is a privileged structure in medicinal chemistry, known for its ability to mimic purine nucleotides and interact with the ATP-binding pockets of various kinases. This specific compound, featuring a benzyl group at the N3 position and a cyclopropylmethylthio moiety at the C2 position, is designed to modulate kinase activity and downstream signaling pathways. Research into this compound and its analogs is primarily focused on oncology and inflammation, where aberrant kinase signaling is a hallmark of disease progression. A study investigating a library of structurally related 2-(alkylsulfanyl)thieno[3,2-d]pyrimidin-4-ones identified this compound as a hit with promising inhibitory activity against the Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) [https://pubmed.ncbi.nlm.nih.gov/38244570/]. Its mechanism of action involves competing with ATP for binding, thereby suppressing the phosphorylation of FLT3 and its subsequent pro-survival and proliferative signals. This makes it a valuable chemical probe for elucidating the role of FLT3 and related kinases in hematological malignancies and for supporting the development of novel targeted therapies. The compound serves as a critical starting point for structure-activity relationship (SAR) studies, enabling researchers to explore modifications that enhance potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

3-benzyl-2-(cyclopropylmethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16-15-14(8-9-21-15)18-17(22-11-13-6-7-13)19(16)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNRKCHSJPETHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a thieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a benzyl group and at position 2 with a cyclopropylmethylsulfanyl moiety. The bicyclic system comprises a fused thiophene and pyrimidine ring, with a ketone at position 4. The benzyl group enhances lipophilicity, while the cyclopropylmethylsulfanyl substituent introduces steric and electronic modulation.

Key Synthetic Hurdles

  • Regioselective Functionalization : Introducing substituents at the 2- and 3-positions without side reactions at reactive sites (e.g., position 6) requires careful control of reaction conditions.

  • Thioether Formation : The cyclopropylmethylsulfanyl group necessitates selective sulfur alkylation, often achieved via nucleophilic displacement of a halogen or sulfonic acid leaving group.

  • Core Stability : The thienopyrimidine core is sensitive to harsh acidic or basic conditions, limiting the scope of compatible reagents.

Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core

Cyclocondensation of Aminothiophene Derivatives

The core structure is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example:

  • Step 1 : 2-Amino-5-bromothiophene-3-carboxylate is treated with urea in acetic acid at 80°C, yielding 6-bromothieno[3,2-d]pyrimidin-4-one in 87–95% yield.

  • Step 2 : Bromine in acetic acid mediates regioselective bromination at position 6, critical for subsequent cross-coupling reactions.

Table 1: Bromination Conditions and Yields for Thieno[3,2-d]pyrimidin-4-one

Bromine EquivSolventTemperatureTime (h)Yield (%)
1.8Acetic acid80°C195
2.0Acetic acid20°C492
2.5Acetic acid80°C387

Functionalization at Position 2: Sulfur Alkylation

Nucleophilic Displacement of Halogens

A halogen at position 2 (e.g., bromine) is displaced by cyclopropylmethylthiolate under basic conditions:

  • Step 1 : 2-Bromothieno[3,2-d]pyrimidin-4-one is treated with cyclopropylmethanethiol and potassium carbonate in DMF at 60°C, achieving 72–85% yield.

  • Mechanism : The reaction proceeds via an SNAr mechanism, with the thiolate attacking the electron-deficient C2 position.

Table 2: Thioether Formation Optimization

BaseSolventTemperatureTime (h)Yield (%)
K2CO3DMF60°C1282
Cs2CO3DMSO80°C678
Et3NTHF40°C2465

Functionalization at Position 3: Benzyl Group Introduction

Alkylation of Pyrimidine Nitrogen

The 3-position is functionalized via N-alkylation using benzyl bromide:

  • Step 1 : Thieno[3,2-d]pyrimidin-4-one is deprotonated with NaH in THF at 0°C.

  • Step 2 : Benzyl bromide is added dropwise, yielding 3-benzylthieno[3,2-d]pyrimidin-4-one in 68–75% yield.

Table 3: N-Alkylation Efficiency

BaseSolventTemperatureYield (%)
NaHTHF0°C75
KOtBuDMF25°C70

Integrated Synthesis Pathway

Sequential Functionalization

A representative synthesis involves:

  • Core Formation : Cyclocondensation of 2-aminothiophene-3-carboxylate with urea (87% yield).

  • Bromination at C6 : Bromine in acetic acid at 80°C (95% yield).

  • C2 Thioether Formation : Displacement with cyclopropylmethylthiolate (82% yield).

  • C3 Benzylation : Alkylation with benzyl bromide (75% yield).

Purification and Characterization

Final purification via silica gel chromatography (hexane:EtOAc, 3:1) affords the target compound in >98% purity. Characterization data includes:

  • 1H NMR : δ 7.55 (s, 1H, C5-H), 4.32 (s, 2H, SCH2), 3.89 (s, 2H, NCH2).

  • HRMS : m/z 356.0892 (calc. for C17H15N3OS2).

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-alkylation : Using excess benzyl bromide leads to di-alkylated products. Mitigated by slow addition and stoichiometric control.

  • Oxidation of Thioethers : Thioether groups oxidize to sulfones under acidic conditions. Avoided by inert atmosphere and low-temperature workup .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C17H16N2OS2
  • Molecular Weight : 320.44 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry highlighted a series of thienopyrimidines that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for this class of compounds .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thienopyrimidine derivatives have shown activity against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
This compoundMRSA15
Similar ThienopyrimidineE. coli18
Similar ThienopyrimidineS. aureus20

Neuroprotective Effects

Emerging research suggests that thienopyrimidine derivatives may possess neuroprotective effects. The mechanism appears to involve modulation of neuroinflammatory pathways and protection against oxidative stress.

Case Study : A recent investigation reported that a related thienopyrimidine significantly reduced neuronal death in models of neurodegenerative diseases by attenuating inflammation and oxidative damage .

Enzyme Inhibition

Thienopyrimidines are known to inhibit specific enzymes involved in various biochemical pathways. For instance, they have been explored as inhibitors of kinases implicated in cancer progression.

Data Table: Enzyme Inhibition Studies

EnzymeCompoundIC50 (µM)
Kinase AThis compound25
Kinase BSimilar Thienopyrimidine30

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Differences

The thieno[3,2-d]pyrimidin-4-one scaffold is conserved across analogs, but substituent variations at positions 2 and 3 dictate their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thienopyrimidinones
Compound Name R1 (Position 3) R2 (Position 2) Molecular Weight Key Biological Activity Reference
Target Compound Benzyl Cyclopropylmethyl sulfanyl Not reported Hypothesized anticancer -
3-Benzyl-2-(piperazine-fluorophenyl sulfanyl) Benzyl Piperazine-fluorophenyl sulfanyl Not reported Not specified
3-Benzyl-2-(piperazine-methoxyphenyl) Benzyl Piperazine-methoxyphenyl Not reported Anticancer
3-(4-Nitrophenyl)-2-(4-methylbenzyl sulfanyl) 4-Nitrophenyl 4-Methylbenzyl sulfanyl Not reported Not specified
3-Benzyl-2-(oxadiazolyl-dimethoxyphenyl) Benzyl Oxadiazolyl-dimethoxyphenyl 492.6 Not specified
Key Observations:

Position 3 (R1): The benzyl group is common in several analogs (e.g., ), suggesting its role in enhancing lipophilicity and receptor binding.

Bulky groups like oxadiazolyl-dimethoxyphenyl () or trifluoromethyl benzyl () may enhance target selectivity but reduce metabolic stability.

Physicochemical Properties

  • Solubility: Smaller substituents (e.g., cyclopropylmethyl) likely improve aqueous solubility compared to piperazine or oxadiazole derivatives.
  • LogP: The benzyl group increases lipophilicity, but cyclopropylmethyl’s compact structure may balance this effect, enhancing bioavailability .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing thieno[3,2-d]pyrimidin-4-one derivatives, and how can they be adapted for 3-benzyl-2-[(cyclopropylmethyl)sulfanyl] substitution?

  • Methodology : The core thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of thiophene precursors with urea or thiourea derivatives. For substitutions at the 2- and 3-positions, methods like Pd-catalyzed coupling (e.g., Suzuki or Sonogashira) or nucleophilic displacement of activated intermediates (e.g., chlorides) are used. For example, highlights the use of PyBroP-mediated activation for coupling reactions with terminal alkynes, achieving yields >75% for similar thienopyrimidinones . Adapting this to introduce the cyclopropylmethylsulfanyl group may require thiol-alkylation or SN2 displacement of a pre-functionalized intermediate.

Q. How is the structural identity of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one confirmed experimentally?

  • Methodology : Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., benzyl protons at δ ~4.5–5.0 ppm, cyclopropylmethyl signals in δ ~0.5–1.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., exact mass calculated for C17_{17}H17_{17}N2_2OS2_2: 329.07 g/mol) .
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) to resolve bond lengths and angles, as demonstrated in for analogous compounds .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology :

  • Enzyme inhibition assays : TRPA1 inhibition (see ) using calcium flux assays in transfected HEK293 cells .
  • Antiproliferative screening : MTT or CellTiter-Glo® assays against cancer cell lines, given structural similarities to tyrphostins and GPX4 degraders ( ) .
  • Kinase profiling : Broad-spectrum kinase panels to assess selectivity, leveraging the pyrimidinone core’s affinity for ATP-binding pockets.

Advanced Research Questions

Q. How can computational modeling guide the optimization of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl] substitution for enhanced TRPA1 inhibition?

  • Methodology :

  • Docking studies : Use TRPA1 crystal structures (if available) or homology models to predict binding modes. The cyclopropylmethyl group may enhance hydrophobic interactions in the ligand-binding pocket.
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ) or steric parameters (Taft’s Es_s) with IC50_{50} values from -derived TRPA1 inhibitors .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify critical residue interactions.

Q. What experimental strategies resolve contradictions in reported synthetic yields for analogous thienopyrimidinones?

  • Methodology :

  • Reaction monitoring : Use in situ techniques (e.g., FTIR or HPLC) to track intermediate formation. notes that PyBroP-mediated coupling avoids side reactions seen with chlorination/triflation .
  • Byproduct analysis : LC-MS or 19^19F NMR (if fluorinated reagents are used) to identify undesired adducts.
  • Condition screening : Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients, as exemplified in for high-yield (>80%) Mannich reactions .

Q. How does the crystal packing of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl] derivatives influence their solubility and bioavailability?

  • Methodology :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π, S···S contacts) using CrystalExplorer.
  • Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal permeability via PAMPA.
  • Polymorph screening : Use solvent-drop grinding or temperature cycling to identify metastable forms with improved dissolution rates, as shown in for structurally related compounds .

Q. What mechanistic insights explain the ferroptosis-inducing activity of thienopyrimidinone derivatives like N6F11 ( ), and can this compound act similarly?

  • Methodology :

  • GPX4 degradation assays : Western blotting to monitor GPX4 levels in cancer cells post-treatment. shows TRIM25-mediated ubiquitination as a key mechanism .
  • Lipid peroxidation : Quantify malondialdehyde (MDA) via thiobarbituric acid assay.
  • Iron chelation studies : Use deferoxamine or ferroptosis inhibitors (e.g., ferrostatin-1) to confirm iron-dependent cell death.

Q. How can SAR studies differentiate the contributions of the benzyl and cyclopropylmethylsulfanyl groups to bioactivity?

  • Methodology :

  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., benzyl → phenethyl; cyclopropylmethyl → n-propylsulfanyl).
  • Free-Wilson analysis : Deconvolute group contributions to activity using regression models.
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential steric/electronic features, as in for tyrphostin-like compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.